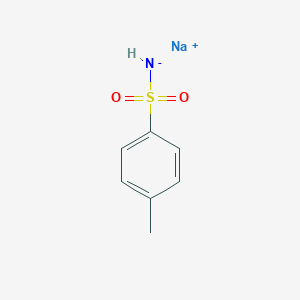

Sodium P-toluenesulfonamide

Vue d'ensemble

Description

Sodium P-toluenesulfonamide is an organic compound with the chemical formula CH₃C₆H₄SO₂NH₂. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is known for its stability and versatility, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium P-toluenesulfonamide can be synthesized through the neutralization of P-toluenesulfonic acid with sodium hydroxide. The reaction typically involves dissolving P-toluenesulfonic acid in water and gradually adding sodium hydroxide until the solution reaches a neutral pH. The resulting product is then crystallized and purified.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the direct amidation of P-toluenesulfonic acid. This process includes dissolving anhydrous P-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and introducing ammonia gas at controlled temperatures. The reaction mixture is then filtered, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium P-toluenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts, or using sodium borohydride (NaBH₄).

Substitution: It can participate in nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH₄) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions:

Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.

Reduction: H₂/Ni, H₂/Rh, NaBH₄, LiAlH₄.

Substitution: NaOCH₃, RLi, RMgX.

Major Products:

Oxidation: P-toluenesulfonic acid derivatives.

Reduction: P-toluenesulfonamide derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Sodium p-toluenesulfonamide has garnered attention for its potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer types, including tongue squamous cell carcinoma and non-small cell lung cancer. It exhibits notable lipophilic properties, allowing it to efficiently penetrate tumor tissues and exert therapeutic effects . Clinical trials have indicated that local injections of p-TSA can yield competent anti-tumor activity, further solidifying its role in cancer treatment .

Toxicity Assessments

Research has also focused on the toxicity of p-TSA using zebrafish as a model organism. The compound displayed minimal toxicity to aquatic life but raised concerns regarding behavioral changes and physiological responses at certain concentrations . Such studies are crucial for understanding the environmental impact of p-TSA and ensuring safe application in pharmaceuticals.

Organic Synthesis

Reagent in Synthesis

this compound is widely used as a reagent in organic synthesis. It serves as an intermediate for producing dyes, resins, and pesticides. Its stability across various pH levels makes it a reliable compound for synthetic reactions . Additionally, it is employed in the synthesis of sulfonamide derivatives, which are essential for developing various pharmaceutical agents.

Chlorination Reactions

The compound is also utilized in chlorination processes, particularly as chloramine-T (N-chloro-p-toluenesulfonamide). This derivative acts as an oxidizing agent, facilitating reactions that require chlorination or oxidation of organic substrates . Its effectiveness in these roles highlights its significance in chemical research and industrial applications.

Analytical Chemistry

Oxidizing Agent

this compound is recognized for its role as an oxidizing agent in analytical chemistry. It has been employed to study the kinetics of oxidation reactions involving catecholamines, providing insights into their biochemical pathways . The compound's ability to form halonium cations and hypohalite species makes it valuable for various analytical applications.

Environmental Impact Studies

The environmental implications of this compound have been assessed through studies examining its effects on aquatic organisms. Findings suggest that while it poses minimal risk to certain species, further research is necessary to fully understand its ecological footprint .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Anticancer agent | Effective against multiple cancer types |

| Toxicity assessments | Minimal toxicity; behavioral changes observed | |

| Organic Synthesis | Intermediate for dyes and resins | Stable across pH levels; versatile reagent |

| Chlorination reactions | Acts as an oxidizing agent | |

| Analytical Chemistry | Kinetics of oxidation reactions | Valuable for studying biochemical pathways |

| Environmental impact studies | Minimal risk to aquatic life |

Case Studies

- Anticancer Efficacy Study : A clinical trial assessed the effectiveness of local injections of this compound in patients with tongue squamous cell carcinoma. Results indicated significant tumor reduction and minimal side effects, showcasing its potential as a therapeutic agent.

- Toxicity Study Using Zebrafish : Research involving zebrafish larvae examined the acute toxic effects of p-TSA on cardiac physiology and behavior. The study revealed alterations in swimming activity and heart rate at higher concentrations, suggesting the need for careful dosage considerations in therapeutic applications.

- Chlorination Reaction Analysis : A kinetic study explored the oxidation of catecholamines by sodium N-chloro-p-toluenesulfonamide under acidic conditions. The findings contributed to understanding the mechanisms behind these reactions, highlighting the compound's utility in analytical chemistry.

Mécanisme D'action

Sodium P-toluenesulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects processes such as fluid secretion, bone resorption, and osteoclast differentiation .

Comparaison Avec Des Composés Similaires

- P-toluenesulfonic acid

- P-toluenesulfonyl chloride

- P-toluenesulfonyl hydrazide

Comparison: Sodium P-toluenesulfonamide is unique due to its stability and solubility in water, which makes it more versatile in various chemical reactions compared to its analogs. P-toluenesulfonic acid, for example, is more acidic and less stable, while P-toluenesulfonyl chloride is more reactive and used primarily as a chlorinating agent .

Activité Biologique

Sodium p-toluenesulfonamide (p-TSA) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and toxicity assessments. This article explores the biological activity of p-TSA, summarizing key research findings, case studies, and relevant data.

This compound is a small molecular drug with the chemical formula C7H9NaO2S. It exhibits various pharmacological activities, primarily through its role in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound has been shown to interfere with critical cellular pathways, including the mTOR/p70S6K signaling pathway, which is vital for cell proliferation and survival.

Key Mechanisms:

- Cell Cycle Arrest : p-TSA induces G1 phase arrest in prostate cancer cell lines (PC-3 and DU-145) by down-regulating cyclin D1 and inhibiting Rb phosphorylation .

- Apoptosis Induction : It promotes apoptosis via up-regulation of pro-apoptotic proteins Bak and PUMA, leading to mitochondrial membrane potential loss .

- Lipid Raft Disruption : The compound affects lipid raft integrity, which is crucial for the signaling of survival kinases like Akt and mTOR .

In Vitro Studies

Research indicates that p-TSA effectively inhibits the proliferation of various cancer cell lines. For instance, in studies involving hepatocellular carcinoma and non-small cell lung cancer, p-TSA demonstrated significant anti-tumor activity through both Akt-dependent and -independent mechanisms .

In Vivo Studies

In xenograft models, p-TSA showed a tumor growth inhibition rate with a T/C (treatment/control) ratio of 0.44, indicating a 56% reduction in tumor growth . This suggests that p-TSA not only works effectively in vitro but also possesses substantial efficacy in vivo.

Toxicity Assessment

While p-TSA shows promise as an anti-cancer agent, its toxicity profile has also been evaluated. A study using zebrafish as an animal model assessed the cardio and neural toxicity of p-TSA at sublethal concentrations. Key findings include:

- Acute Toxicity : The 96-hour LC50 was determined to be 204.3 ppm, indicating relatively low toxicity .

- Cardiotoxicity : Minor alterations were observed in cardiac rhythm and physiology parameters after exposure to p-TSA .

- Locomotion Activity : Acute exposure increased locomotion activity, while prolonged exposure led to reduced startle reflexes .

Case Studies

Several case studies have documented the effects of p-TSA on specific cancer types:

- Prostate Cancer : A study highlighted that p-TSA inhibited cell proliferation in castration-resistant prostate cancer cells through distinct mechanisms involving both Akt-dependent and independent pathways .

- Hepatocellular Carcinoma : Clinical trials have demonstrated that local injection therapy with p-TSA is effective against advanced hepatocellular carcinoma .

Data Summary

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

sodium;(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLHPYXKUOESEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.